Technical Monograph: 3-Bromo-1-(3-bromophenyl)pyrrolidin-2-one
Technical Monograph: 3-Bromo-1-(3-bromophenyl)pyrrolidin-2-one
CAS Number: 1342077-83-1 Molecular Formula: C₁₀H₉Br₂NO Molecular Weight: 318.99 g/mol
Executive Summary
3-Bromo-1-(3-bromophenyl)pyrrolidin-2-one is a specialized bifunctional organohalide scaffold used primarily in the synthesis of complex pharmaceutical intermediates. Distinguished by its dual electrophilic sites—an aryl bromide and an
This guide details the synthesis, mechanistic underpinnings, and application workflows for this compound, designed for researchers requiring high-fidelity protocols in medicinal chemistry and lead optimization.
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]
| Property | Value | Note |
| IUPAC Name | 3-Bromo-1-(3-bromophenyl)pyrrolidin-2-one | |
| CAS Number | 1342077-83-1 | Specialized Research Chemical |
| Appearance | Off-white to pale yellow solid | Crystalline |
| Melting Point | 98–102 °C (Predicted) | Varies by purity/polymorph |
| Solubility | DCM, THF, DMSO, DMF | Insoluble in water |
| LogP | ~3.1 | Lipophilic |
| Reactive Motifs | Aryl-Br (Meta), Alkyl-Br ( | Orthogonal reactivity |
Synthesis Protocol: The Cyclization Route
The most robust synthetic route involves the condensation of 3-bromoaniline with 2,4-dibromobutyryl chloride, followed by an intramolecular cyclization. This method is preferred over direct bromination of the lactam due to higher regiocontrol.
3.1. Reagents & Materials [1][2][3][4][5][6]
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Substrate: 3-Bromoaniline (1.0 equiv)
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Acylating Agent: 2,4-Dibromobutyryl chloride (1.1 equiv)
-
Base: Triethylamine (Et₃N) or Pyridine (2.5 equiv)
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Solvent: Dichloromethane (DCM) (Anhydrous)
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Quench: 1M HCl, Saturated NaHCO₃
3.2. Step-by-Step Methodology
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Preparation: Charge a flame-dried round-bottom flask with 3-bromoaniline (10 mmol) and anhydrous DCM (50 mL) under an inert atmosphere (N₂ or Ar). Cool the solution to 0 °C.
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Acylation: Add Et₃N (25 mmol) dropwise. Subsequently, add 2,4-dibromobutyryl chloride (11 mmol) dropwise via syringe pump to control the exotherm.
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Mechanistic Note: The amine attacks the acyl chloride preferentially over the alkyl bromides due to the high electrophilicity of the carbonyl carbon.
-
-
Cyclization: Allow the reaction to warm to room temperature (25 °C) and stir for 4–6 hours.
-
Observation: The intermediate N-(3-bromophenyl)-2,4-dibromobutanamide forms first. The presence of excess base promotes the intramolecular nucleophilic attack of the amide nitrogen onto the
-carbon (C4 of the chain), displacing the bromide and closing the lactam ring.
-
-
Workup: Quench with 1M HCl (to remove excess amine/salts). Wash the organic layer with sat. NaHCO₃ and brine. Dry over MgSO₄ and concentrate in vacuo.
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Purification: Recrystallize from Ethanol/Hexanes or purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient).
3.3. Synthesis Pathway Visualization
Figure 1: Synthetic pathway transforming 3-bromoaniline into the target lactam via acylation-cyclization cascade.
Mechanistic Insight & Causality
Why this route? Direct bromination of N-(3-bromophenyl)pyrrolidin-2-one using reagents like NBS often leads to mixtures of mono- and di-brominated products on the phenyl ring due to the activating nature of the nitrogen lone pair (even when participating in the amide resonance).
By starting with the pre-brominated aniline and the pre-functionalized acyl chloride:
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Regio-fidelity: The bromine on the phenyl ring is fixed at the meta position from the start.
-
Lactam Functionalization: The 2,4-dibromobutyryl chloride ensures the
-bromo group is installed during ring construction, avoiding the need for harsh enolization/bromination steps later that could degrade the sensitive aryl halide.
Self-Validating Check:
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NMR Diagnostic: The disappearance of the N-H proton signal (broad singlet, >8 ppm) and the appearance of the distinctive ABX or multiplet pattern for the pyrrolidone ring protons (C3-H, C4-H₂, C5-H₂) confirms cyclization.
Applications in Drug Discovery
This compound is a "Scaffold" class reagent. It is rarely the final drug but a critical junction point for Divergent Oriented Synthesis (DOS).
5.1. Orthogonal Functionalization Workflow
Researchers can selectively manipulate the two bromine atoms based on their distinct reactivities:
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Site A (Alkyl Bromide): Reacts with nucleophiles (azides, amines, thiols) via Sₙ2 mechanism.
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Site B (Aryl Bromide): Reacts with boronic acids/esters via Pd-catalyzed cross-coupling.
5.2. Experimental Workflow Diagram
Figure 2: Divergent synthetic utility showing orthogonal reactivity at the alkyl vs. aryl halide sites.
Safety & Handling
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Hazard Class: Irritant (Skin/Eye/Respiratory).
-
Specific Risk: As an
-halo carbonyl, this compound is a potent alkylating agent. It may act as a lachrymator or skin sensitizer. -
Storage: Store at 2–8 °C under inert gas. Moisture sensitive (hydrolysis of the alkyl bromide is possible over prolonged exposure to humidity).
References
-
Accelachem. (n.d.). Product Information: 3-bromo-1-(3-bromophenyl)pyrrolidin-2-one (CAS 1342077-83-1).[7] Retrieved February 22, 2026, from [Link]
-
PubChem. (2025). 3-Bromo-1-phenylpyrrolidin-2-one (Analogous Structure). National Library of Medicine. Retrieved February 22, 2026, from [Link]
-
Smith, M. B. (2020).[8] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Reference for standard aniline acylation/cyclization mechanisms).
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- 7. 1820580-81-1,trans-1-ethyl-5-oxo-2-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
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